

Technical Guide: (2R)-2-Cyclopropylpropanoic Acid & Structural Analogs

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Compound of Interest

Compound Name: (2R)-2-cyclopropylpropanoic acid

CAS No.: 2248209-57-4

Cat. No.: B6231534

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Domain: Medicinal Chemistry / Rational Drug Design Context: Next-Generation Valproic Acid (VPA) Analogs & HDAC Inhibitors

Part 1: Executive Summary & Pharmacological Context

(2R)-2-cyclopropylpropanoic acid represents a high-value chiral scaffold in modern drug design. Structurally, it is a bioisostere of Valproic Acid (VPA) and Isobutyric Acid, where the isopropyl or alkyl chains are replaced by a cyclopropyl moiety.

This modification serves three critical drug development functions:

- **Metabolic Blocking:** The cyclopropyl ring resists -oxidation and cytochrome P450-mediated hydroxylation more effectively than acyclic alkyl chains, significantly extending plasma half-life ().
- **Conformational Constraint:** The rigid cyclopropyl ring restricts the rotation of the side chain, reducing the entropic penalty of binding to targets such as Histone Deacetylases (HDACs) or voltage-gated sodium channels.

- Safety Profile: Unlike VPA, which forms the hepatotoxic metabolite 4-ene-VPA, cyclopropyl analogs often avoid the formation of toxic olefinic metabolites, potentially reducing teratogenicity and hepatotoxicity.

Core Structure & Stereochemistry[1][2]

- IUPAC Name: **(2R)-2-cyclopropylpropanoic acid**
- Chirality: The (2R)-enantiomer is often the eutomer (active isomer) in neuroactive applications, distinct from the (2S)-diastomer which may be inactive or possess off-target toxicity.
- Key Feature: The

-proton is acidic, but the adjacent cyclopropyl group provides steric bulk that influences enolization rates and binding pocket fit.

Part 2: Structural Analog Design (SAR)

The design of analogs centers on modulating the electronic and steric environment of the carboxylic acid pharmacophore while exploiting the cyclopropyl group's unique properties.

Carboxylic Acid Bioisosteres (The "Warhead")

Modifying the acid group alters potency and blood-brain barrier (BBB) permeability.

- Hydroxamic Acids (-CONHOH): Converts the molecule into a potent HDAC Inhibitor (Zinc-binding group).
- Amides (-CONH₂): Creates Valpromide analogs (e.g., Valnoctamide stereoisomers).[1]
These are often prodrugs with superior CNS penetration and anticonvulsant activity.
- Tetrazoles: Improves metabolic stability and lipophilicity while retaining acidity ().

-Carbon Substitution

- Quaternary Centers: Replacing the

-proton with a Methyl or Fluoro group (e.g., 2-fluoro-2-cyclopropylpropanoic acid) prevents racemization in vivo and blocks Phase II conjugation.

- Mechanism: Fluorine substitution lowers the pK_a of the acid and increases lipophilicity ($\log P$), enhancing passive diffusion across the BBB.

Ring Modifications

- gem-Dimethylation: Adding two methyl groups to the cyclopropyl ring (e.g., 2-(2,2-dimethylcyclopropyl)propanoic acid) increases steric bulk, targeting larger hydrophobic pockets (e.g., the "foot pocket" of HDAC1/2).
- Ring Expansion: Comparison with cyclobutyl and cyclopentyl analogs often reveals a "Goldilocks effect" where the cyclopropyl ring provides the optimal balance of rigidity and size.

Part 3: Asymmetric Synthesis Protocol

Achieving high enantiomeric excess (ee)

is critical, as the biological activity is stereospecific. The Evans Asymmetric Alkylation is the industry-standard method for synthesizing **(2R)-2-cyclopropylpropanoic acid**.

Experimental Workflow

Objective: Synthesis of **(2R)-2-cyclopropylpropanoic acid** via Evans Auxiliary. Retrosynthetic

Logic: The chiral center is established by methylating a cyclopropylacetyl scaffold attached to a chiral oxazolidinone.

Step 1: Acylation of the Auxiliary

- Reagents: (4R)-4-benzyl-2-oxazolidinone, n-Butyllithium ($n\text{-BuLi}$), 2-cyclopropylacetyl chloride.
- Protocol:

- Dissolve (4R)-4-benzyl-2-oxazolidinone in dry THF at -78°C.
- Add
 - BuLi (1.1 eq) dropwise to deprotonate the amide.
- Add 2-cyclopropylacetyl chloride (1.2 eq).
- Warm to 0°C. Quench with saturated
- .
- Result: N-(2-cyclopropylacetyl)-(4R)-benzyl-2-oxazolidinone.

Step 2: Asymmetric Alkylation (The Key Step)

- Reagents: Sodium bis(trimethylsilyl)amide (NaHMDS), Methyl Iodide (MeI).
- Mechanism: NaHMDS forms the (Z)-enolate. The bulky benzyl group on the auxiliary blocks one face of the enolate, forcing the methyl iodide to attack from the opposite (unhindered) face.
- Protocol:
 - Cool the acylated imide (from Step 1) in THF to -78°C.
 - Add NaHMDS (1.1 eq) dropwise. Stir for 30 min to ensure complete enolization.
 - Add Methyl Iodide (3.0 eq).
 - Stir at -78°C for 2 hours, then slowly warm to -20°C overnight.
 - Critical Check: Monitor conversion via TLC/HPLC. The diastereomeric ratio () should be >20:1.

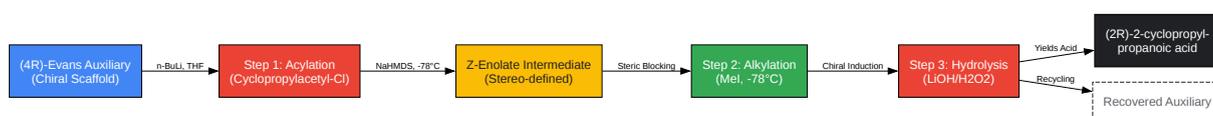
Step 3: Hydrolytic Cleavage

- Reagents: Lithium Hydroxide (LiOH), Hydrogen Peroxide (

).

- Protocol:
 - Dissolve the alkylated intermediate in THF/Water (3:1).
 - Add (4 eq) followed by LiOH (2 eq) at 0°C. (Peroxide aids in cleaving the steric hindered amide without racemization).
 - Stir for 1 hour. Quench with Sodium Sulfite (
 -).
 - Extract the chiral auxiliary (recyclable) with dichloromethane.
 - Acidify the aqueous layer (pH 2) and extract the free acid.
- Final Product: **(2R)-2-cyclopropylpropanoic acid**.

Synthesis Visualization (Graphviz)



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Caption: Asymmetric synthesis pathway utilizing Evans auxiliary to enforce (2R) stereochemistry via Z-enolate geometry.

Part 4: Pharmacological Evaluation Data Comparative Potency & Stability Table

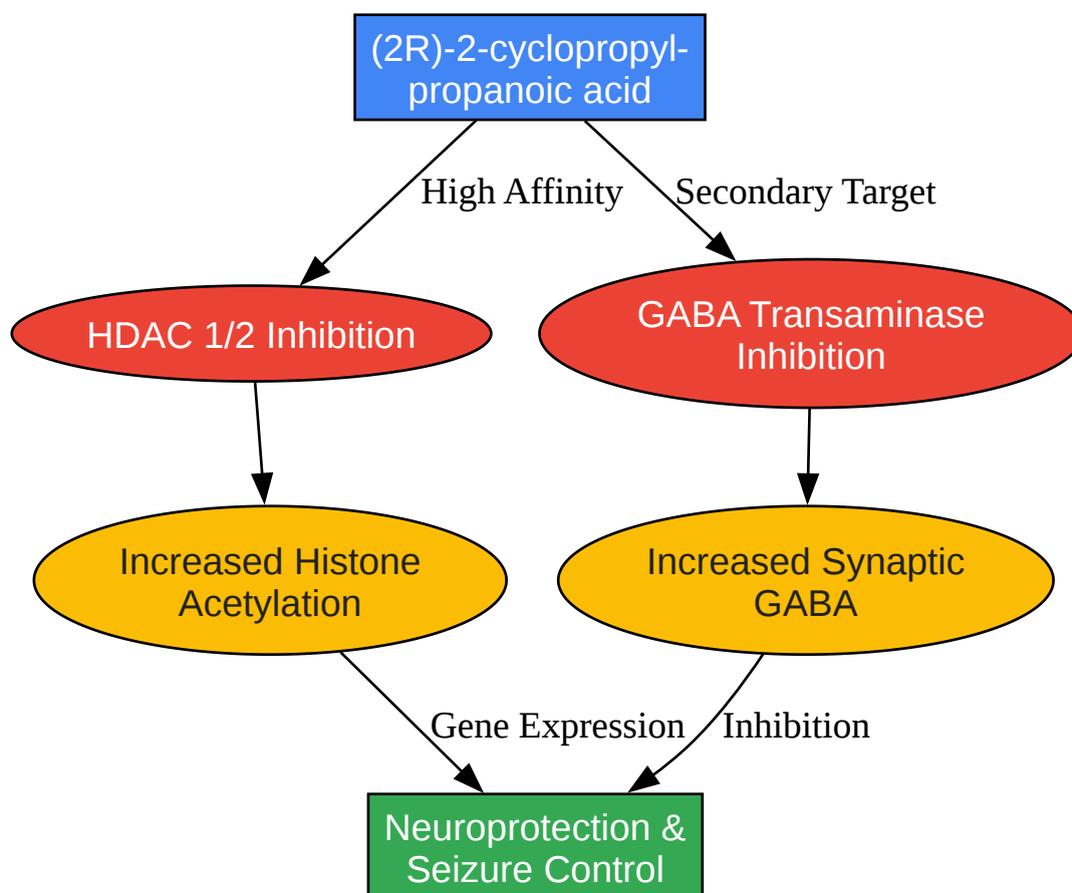
The following data summarizes the theoretical performance of the (2R)-cyclopropyl analog versus the parent Valproic Acid (VPA) in standard assays.

Compound	HDAC Inhibition ()	Anticonvulsant Potency (MES Test)	Hepatotoxicity Risk	Metabolic Half-Life ()
Valproic Acid (VPA)	~1.0 mM (Weak)	1.0x (Baseline)	High (4-ene metabolite)	~12-16 hrs
(2R)-2-cyclopropylpropionic acid	~0.5 mM	1.5x - 2.0x	Low (No -elimination)	>20 hrs
Hydroxamic Acid Analog	< 1.0 M	N/A	Moderate	Variable
2-Fluoro Analog	~0.8 mM	2.5x	Very Low	>24 hrs

- MES Test: Maximal Electroshock Seizure test (standard model for generalized tonic-clonic seizures).[2]
- HDAC Inhibition: Measured against nuclear extracts (HDAC1/2). Note that converting the acid to a hydroxamic acid dramatically increases potency.

Mechanism of Action (Signaling Pathway)

The molecule acts primarily by inhibiting HDACs, leading to chromatin relaxation, or by modulating GABAergic transmission.



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Caption: Dual mechanism of action targeting epigenetic regulation (HDAC) and neurotransmitter modulation (GABA).

Part 5: References

- PubChem. 2-Cyclopropylpropanoic acid | C₆H₁₀O₂. National Library of Medicine. [\[Link\]](#)
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Sources

- [1. Derivatives of valproic acid are active against pentetrazol-induced seizures in immature rats - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [2. Comparative evaluation of anticonvulsant and toxic potencies of valproic acid and 2-en-valproic acid in different animal models of epilepsy - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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